molecular formula C12H14N2O2 B13342005 (6,7-Dimethoxyisoquinolin-1-yl)methanamine

(6,7-Dimethoxyisoquinolin-1-yl)methanamine

Cat. No.: B13342005
M. Wt: 218.25 g/mol
InChI Key: ZLNGTZKCSHOENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is a chemical compound built around the quinoline heterocyclic scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its versatile applications . This specific amine-functionalized derivative serves as a valuable building block for researchers, particularly in the synthesis of novel molecules targeting serious diseases. The 6,7-dimethoxyisoquinoline core is a key structural subunit found in several active compounds, including plant alkaloids and synthetic derivatives that have demonstrated potent biological activity . In anticancer research, quinoline derivatives are investigated as potential topoisomerase I (TOP1) inhibitors . These compounds can stabilize TOP1-DNA cleavage complexes, leading to DNA damage and apoptosis in rapidly dividing cancer cells, a mechanism shared by clinical agents like camptothecin and indenoisoquinolines . In infectious disease research, 3-phenyl-substituted 6,7-dimethoxyisoquinolinium derivatives have shown promising activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) . The mechanism is associated with the disruption of the bacterial cell division protein FtsZ, an emerging target for novel antibiotics . The primary amine group in this compound provides a reactive handle for medicinal chemists to incorporate this core structure into more complex molecules, facilitating structure-activity relationship (SAR) studies and the development of new therapeutic candidates. This product is intended for Research Use Only and is not meant for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

(6,7-dimethoxyisoquinolin-1-yl)methanamine

InChI

InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h3-6H,7,13H2,1-2H3

InChI Key

ZLNGTZKCSHOENO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN=C2CN)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction of isoquinoline and subsequent reductive amination. The reaction conditions are optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Reductive Amination

The amine reacts with aldehydes/ketones under reductive conditions to form secondary or tertiary amines. For example:

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) or hydrogen/palladium

  • Conditions : Methanol or ethanol solvent, pH 4–6, room temperature

  • Example : Reaction with benzaldehyde yields NN-benzyl-(6,7-dimethoxyisoquinolin-1-yl)methanamine (isolated yield: 78%).

Alkylation

The amine undergoes alkylation with alkyl halides or epoxides:

  • Reagents : Methyl iodide, ethyl bromide

  • Conditions : Base (e.g., K₂CO₃), polar aprotic solvents (DMF, DMSO), 60–80°C

  • Product : Quaternary ammonium salts (e.g., NN-methyl derivatives) with enhanced water solubility .

Cross-Coupling Reactions

The isoquinoline core participates in palladium-catalyzed coupling reactions:

Suzuki–Miyaura Coupling

  • Substrate : 3-Bromo-6,7-dimethoxyisoquinolin-1-yl-methanamine

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃

  • Conditions : Dioxane/water (4:1), 80–100°C, 12–24 hrs

  • Example : Coupling with 3-biphenylboronic acid yields 3-(3-biphenyl)-substituted derivatives (yield: 65–85%) .

Buchwald–Hartwig Amination

  • Substrate : Halogenated derivatives

  • Reagents : Palladium catalysts (e.g., Pd₂(dba)₃), Xantphos ligand

  • Conditions : Toluene, 110°C, 18 hrs

  • Product : Aryl/heteroaryl amines with antimicrobial activity (MIC vs S. aureus: 1–4 μg/mL) .

Oxidation of the Amine Group

  • Reagents : KMnO₄, H₂O₂

  • Conditions : Acidic or neutral aqueous media

  • Product : Nitroso or imine intermediates, used in heterocycle synthesis.

Reduction of the Isoquinoline Ring

  • Reagents : H₂/Pd-C, NaBH₄

  • Conditions : Ethanol, 25–50°C

  • Product : Tetrahydroisoquinoline derivatives (e.g., (6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanol) .

Acylation Reactions

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Pyridine base, dichloromethane, 0–25°C

  • Product : Amides (e.g., NN-acetyl derivatives) with improved pharmacokinetic profiles .

Carbamate Formation

  • Reagents : Chloroformates (e.g., ethyl chloroformate)

  • Conditions : Triethylamine, THF, 0°C

  • Product : Carbamates for prodrug development .

Key Reaction Data

Reaction Type Reagents/Conditions Yield (%) Application
Reductive AminationNaBH₃CN, MeOH, pH 578Secondary amine synthesis
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, 80°C85Biaryl derivatives
Buchwald–HartwigPd₂(dba)₃, Xantphos, 110°C72Antibacterial agents
AcylationAcCl, pyridine, DCM91Prodrug candidates

Mechanistic Insights

  • Reductive Amination : Proceeds via imine formation followed by borohydride reduction.

  • Cross-Coupling : Oxidative addition of Pd(0) to the C–Br bond, transmetallation with boronic acid, and reductive elimination .

  • Oxidation : Radical intermediates detected via EPR spectroscopy under alkaline H₂O₂ conditions.

Stability and Side Reactions

  • Hydrolysis : The methanamine side chain is susceptible to acid-catalyzed hydrolysis (t₁/₂: 2 hrs at pH 2).

  • Demethylation : Methoxy groups undergo demethylation with BBr₃, forming phenolic derivatives (yield: 60–70%) .

This compound’s reactivity profile supports its utility in medicinal chemistry, particularly for designing antimicrobial and anticancer agents. Experimental protocols emphasize anhydrous conditions and catalytic systems to maximize efficiency .

Scientific Research Applications

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is a chemical compound belonging to the isoquinoline family, which has a benzene ring fused to a pyridine ring. The compound has two methoxy groups at the 6 and 7 positions of the isoquinoline ring, with a methanamine group attached to the nitrogen atom at the 1 position. It has garnered interest for its potential biological activities and applications in medicinal chemistry.

Potential Applications

This compound and its derivatives may possess significant biological activities. Some isoquinoline derivatives have exhibited antimicrobial properties and may act as inhibitors of bacterial cell division by targeting proteins such as FtsZ. Compounds with similar structures have been investigated for their potential in treating neurodegenerative diseases and as anticancer agents due to their ability to modulate various biological pathways.

This compound in Pharmaceuticals
Due to its biological activity, this compound may serve as a lead in pharmaceutical applications.

Interaction Studies
Interaction studies involving this compound often focus on its binding affinities with various biological targets. These studies utilize techniques such as molecular docking simulations and surface plasmon resonance to elucidate how this compound interacts with proteins involved in disease mechanisms. Understanding these interactions is crucial for predicting its pharmacological effects and optimizing its therapeutic potential.

Structural Analogues and Their Activities

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesBiological Activity
6-MethoxyisoquinolineOne methoxy group at position 6Antimicrobial activity
7-MethoxyisoquinolineOne methoxy group at position 7Neuroprotective effects
6,7-DimethylisoquinolineTwo methyl groups instead of methoxiesPotential anticancer properties
3-Hydroxy-6,7-dimethoxyisoquinolineHydroxyl group at position 3Inhibitor of FtsZ protein

Mechanism of Action

The mechanism of action of (6,7-Dimethoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of (6,7-Dimethoxyisoquinolin-1-yl)methanamine, the following structurally and functionally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Compound Name Structure Modifications Molecular Weight (g/mol) Key Biological Target Activity/Findings Reference
This compound Methoxy (6,7), methanamine (1) 218.26 FtsZ, Kinases Antibacterial activity against Gram-positive pathogens; moderate solubility in DMSO
3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)methanamine (12a) Biphenyl substituent at position 3 371.17 FtsZ Enhanced antibacterial potency (MIC: 0.5 µg/mL against S. aureus)
2-(3-([1,1′-Biphenyl]-3-yl)-6,7-dimethoxyisoquinolin-1-yl)ethanamine Ethanamine chain at position 1 385.20 FtsZ Improved membrane permeability but reduced potency compared to 12a
6,7-Dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12a-s) Quinoline core with benzimidazole substituent ~380–420 c-Met kinase IC₅₀ values < 10 nM; high selectivity for c-Met
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e) Tetrahydroisoquinoline with sulfonyl group 299.35 Not specified Improved metabolic stability due to sulfonyl group
(6,7-Dimethoxyisoquinolin-1-yl)(3-methoxyphenyl)methanone (6g) Methanone group at position 1 369.37 Not specified Lower solubility than methanamine analogs; used in alkaloid synthesis

Key Observations

Substituent Effects on Bioactivity :

  • The biphenyl-substituted analog 12a exhibits superior antibacterial activity compared to the parent compound due to enhanced hydrophobic interactions with FtsZ .
  • Replacement of methanamine with ethanamine (2-(3-...-yl)ethanamine ) reduces potency, likely due to steric hindrance .

Core Structure Differences: Quinoline-based derivatives (e.g., 12a-s) target c-Met kinase rather than FtsZ, highlighting the role of the nitrogen position in target specificity . Tetrahydroisoquinoline derivatives (e.g., 6e) show increased metabolic stability, making them more suitable for in vivo studies .

Solubility and Pharmacokinetics: Methanamine analogs generally exhibit better aqueous solubility than methanone derivatives (e.g., 6g), which is critical for oral bioavailability .

Synthetic Accessibility :

  • The parent compound’s synthesis (via azide reduction) is more straightforward than analogs requiring cross-coupling (e.g., 12a ) or palladium-catalyzed reactions .

Research Implications

This compound serves as a versatile scaffold for developing antibacterial and kinase-targeted agents. Its analogs demonstrate that:

  • Hydrophobic substituents (e.g., biphenyl) enhance potency against bacterial targets.
  • Side-chain length critically impacts steric compatibility with enzyme active sites.
  • Core modifications (e.g., quinoline vs. isoquinoline) redirect selectivity toward distinct biological pathways.

Biological Activity

(6,7-Dimethoxyisoquinolin-1-yl)methanamine is a compound derived from isoquinoline, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer properties, and receptor binding affinity, supported by data from various studies.

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study assessed the Minimum Inhibitory Concentrations (MICs) of several compounds against Staphylococcus aureus and Enterococcus faecalis. The results showed that certain N-methyl quaternary ammonium derivatives had potent activity against both methicillin-sensitive and methicillin-resistant strains of S. aureus, with MIC values ranging from 4 to 8 μg/mL for vancomycin-resistant E. faecalis .

CompoundTarget BacteriaMIC (μg/mL)
1bMSSA8
1cMRSA4
5bVRE4
6bVRE8

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One significant finding was the synthesis of copper complexes involving this compound, which demonstrated high toxicity towards A549 cancer cells while exhibiting minimal toxicity to normal human cells. The mechanism of action was linked to the induction of reactive oxygen species (ROS) and endoplasmic reticulum-mediated apoptosis .

Case Study: Copper Complexes

In a study examining the effects of copper complexes on cancer cells, treatment with these complexes resulted in:

  • Induction of Apoptosis : The complexes triggered cell death pathways in A549 lung cancer cells.
  • Cell Cycle Arrest : Increased concentrations led to G-phase arrest in treated cells.
  • DNA Damage : Evidence indicated that copper-induced oxidative stress caused significant DNA damage .

Receptor Binding Affinity

This compound has also been characterized as a selective ligand for sigma receptors. A series of analogues were synthesized and tested for their binding affinity to σ1 and σ2 receptors. Compounds incorporating this isoquinoline moiety displayed Ki values ranging from 4.4 nM to 845 nM for σ2 receptors, suggesting a strong potential for further development in therapeutic applications targeting these receptors .

Compoundσ2 Ki (nM)σ1 Ki (nM)
Compound A8.7>1000
Compound B133>1000
Compound C4.4>500

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.